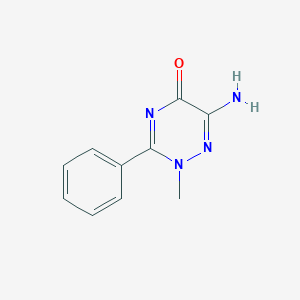
6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino-substituted hydrazine with a suitable nitrile or amidine under acidic or basic conditions.
Industrial Production Methods
Industrial production may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific solvents might be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at various positions on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted triazines, oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2-Methyl-4,6-diphenyl-1,3,5-triazine
- 6-Chloro-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one
Uniqueness
6-Amino-2-methyl-3-phenyl-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group and the phenyl ring can lead to distinct interactions with other molecules, making it valuable for specific applications.
Properties
CAS No. |
89730-58-5 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-amino-2-methyl-3-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H10N4O/c1-14-9(7-5-3-2-4-6-7)12-10(15)8(11)13-14/h2-6H,1H3,(H2,11,13) |
InChI Key |
YYKJTALVHGNKAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=O)C(=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
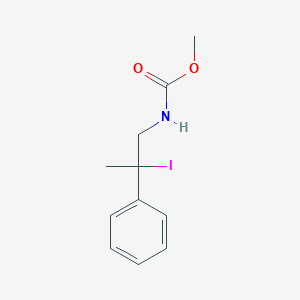
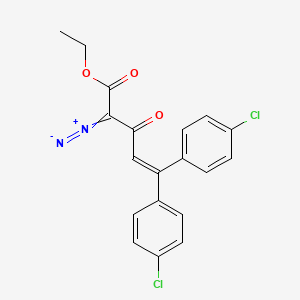

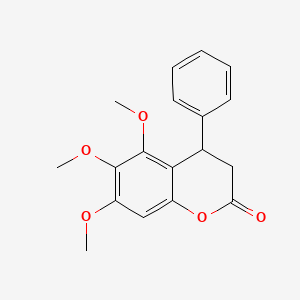
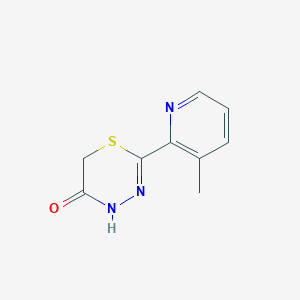
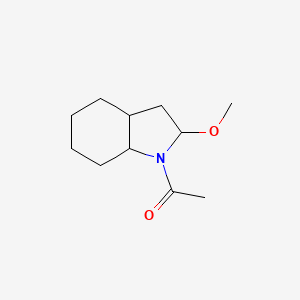
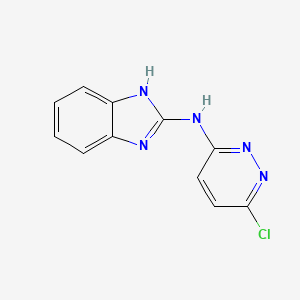
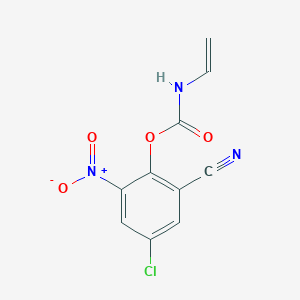
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
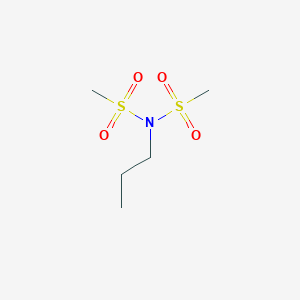

![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)
